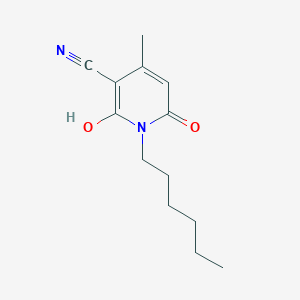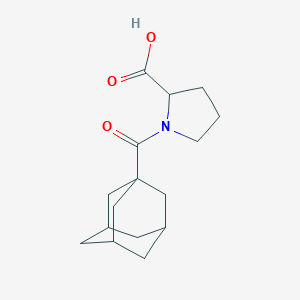
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid” is a compound that contains an adamantane core. Adamantane is an organic compound described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of research. For instance, vinyladamantane can be produced from adamantane carboxylic acid or adamantyl acetic acid by stepwise synthesis methods .
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied extensively. Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives have been found to have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry of Adamantane Derivatives
- Summary of the Application: Adamantane derivatives, including unsaturated adamantane derivatives, are of significant interest in the field of petroleum chemistry . They offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application or Experimental Procedures: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Synthesis of Monodisperse, Highly Crystalline CoPt3 Nanoparticles
- Summary of the Application: 1-Adamantanecarboxylic acid can be used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles .
- Methods of Application or Experimental Procedures: The synthesis involves the use of 1-Adamantanecarboxylic acid as a stabilizer, which helps control the size and shape of the nanoparticles .
- Results or Outcomes: The resulting CoPt3 nanoparticles are highly crystalline and monodisperse, which means they have uniform sizes and shapes .
Synthesis of Conjugated Polymers
- Summary of the Application: 1-Adamantanecarboxylic acid can be used as an additive in polycondensation reactions to yield conjugated polymers . These polymers can be used as optoelectronic materials .
- Methods of Application or Experimental Procedures: The synthesis involves the use of 1-Adamantanecarboxylic acid as an additive in polycondensation reactions .
- Results or Outcomes: The resulting conjugated polymers can be used as optoelectronic materials .
Synthesis of Adamantane Derivatives
- Summary of the Application: Adamantane derivatives can be synthesized from 1-adamantylacetic acid, which can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Methods of Application or Experimental Procedures: The synthesis involves the use of 1-adamantylacetic acid, trifluoroacetic anhydride, and trifluoromethanesulfonic acid .
- Results or Outcomes: The resulting 1-adamantyl(1-adamantylacetyl)ketene can be used as a starting material for further chemical transformations .
Applications of 1-Acyl-3-Substituted Thioureas
- Summary of the Application: 1-Acyl-3-substituted thioureas, which can be synthesized from adamantane-1-carbonyl isothiocyanate, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of adamantane-1-carbonyl isothiocyanate with amines to produce 1-acyl-3-substituted thioureas .
- Results or Outcomes: The resulting 1-acyl-3-substituted thioureas can be used as starting materials for the synthesis of various heterocyclic compounds and coordination complexes .
Zukünftige Richtungen
Research into adamantane derivatives is ongoing, with a focus on the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation . This research is especially relevant in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Eigenschaften
IUPAC Name |
1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-14(19)13-2-1-3-17(13)15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,1-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOMJWWVKNKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389506 | |
| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
CAS RN |
35084-48-1 | |
| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
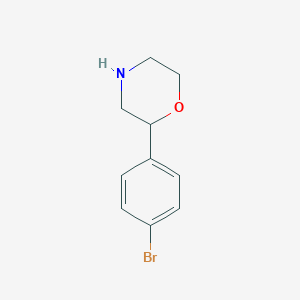
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
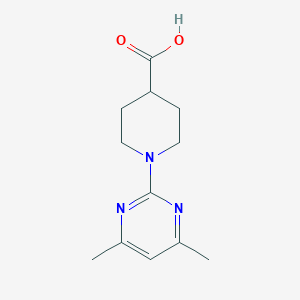
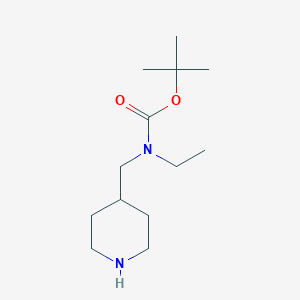
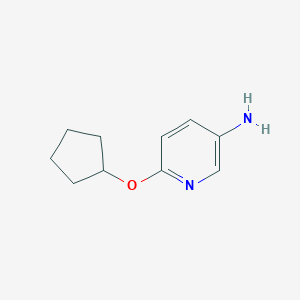
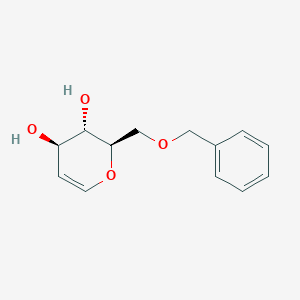
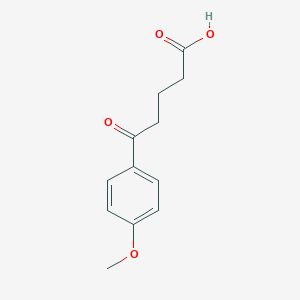
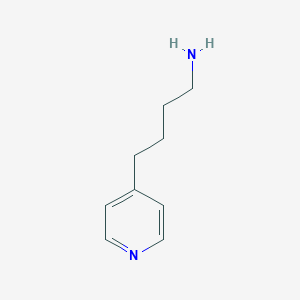
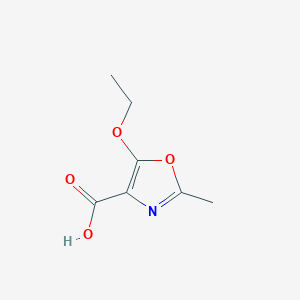
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
